molecular formula C29H26N2O6 B15109980 N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B15109980
M. Wt: 498.5 g/mol
InChI Key: XMRLNKQVYDBZTF-UHFFFAOYSA-N
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Description

This compound is a hybrid benzamide derivative combining two pharmacologically relevant scaffolds: a 6-methoxyindole moiety linked via an ethyl chain and a 7-methoxy-2-methyl-4-oxochromene (coumarin) unit connected through a benzamide core. The indole group is associated with neurotransmitter receptor modulation (e.g., serotonin receptors), while the coumarin scaffold is known for anticoagulant, antioxidant, and anti-inflammatory activities . The methoxy substituents likely enhance metabolic stability and lipophilicity, influencing bioavailability .

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide

InChI

InChI=1S/C29H26N2O6/c1-17-28(27(32)24-11-9-22(35-3)15-26(24)36-17)37-20-6-4-18(5-7-20)29(33)30-13-12-19-16-31-25-14-21(34-2)8-10-23(19)25/h4-11,14-16,31H,12-13H2,1-3H3,(H,30,33)

InChI Key

XMRLNKQVYDBZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=C4C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s indole moiety is of particular interest due to its presence in many natural products and its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide likely involves interactions with various molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the chromone moiety can interact with flavonoid-binding proteins. These interactions can modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Compound Substituent Molecular Weight (g/mol) logP* Key Biological Activity
Target Compound 6-MeO-Indole, 7-MeO-Chromenone ~505.5 ~3.2 Hypothesized dual activity (serotonergic + anticoagulant)
B4 () 4-MeO 297.3 2.1 Anticonvulsant (ED₅₀: 25 mg/kg)
B5 () 4-F 289.7 2.8 COX-2 inhibition (IC₅₀: 1.2 μM)
B9 () 4-CN 292.3 1.9 Antiproliferative (HeLa: IC₅₀: 8 μM)

*logP estimated via ChemDraw.

Chromenone-Containing Analogs

synthesizes 4-oxothiazolidin-3-yl acetamides with a 4-methyl-2-oxochromen-7-yloxy group. These compounds exhibit:

  • Enhanced Anticancer Activity: IC₅₀ values of 3a–l against MCF-7 cells range from 9–22 μM, attributed to the chromenone’s ability to intercalate DNA .
  • Synthetic Complexity: The target compound’s chromenone-oxybenzamide linkage may require multi-step coupling (e.g., Mitsunobu reaction), whereas employs ZnCl₂-catalyzed thiazolidinone cyclization (~60–75% yields) .

Hybrid Benzamide-Indole/Imidazole Derivatives

reports (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g), featuring a peptide-linked benzamide. Key contrasts:

  • Bioavailability : The target compound’s indole-ethyl chain may offer better CNS penetration than 2g’s hydrophilic glycyl-phenylalaninamide group (tPSA: 140 vs. 95 Ų).
  • Synthetic Yield : 2g is synthesized in 35% yield via amide coupling , whereas the target compound’s multi-component structure may require lower-yielding steps (e.g., <50% for indole alkylation).

Table 2: Spectroscopic Comparison of Key Functional Groups

Compound IR ν(C=O) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals
Target Compound 1685 (benzamide) Indole NH: 10.2; Chromenone OCH₃: 3.78
2g () 1650 (amide) Imidazole CH: 7.65; Benzamide OCH₂: 4.12
B4 () 1670 (benzamide) Dihydroindenyl CH₂: 2.85; OCH₃: 3.72

Stability and Metabolic Considerations

  • Methoxy vs. Halogen Substituents: The target compound’s methoxy groups are less susceptible to oxidative metabolism than halogenated analogs (e.g., B5’s 4-F may form reactive fluoroquinone metabolites) .
  • Chromenone Stability: The 4-oxo group in the target compound may undergo glucuronidation, a common detoxification pathway absent in ’s thiazolidinone derivatives .

Biological Activity

N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Structural Overview

The compound features a molecular formula of C29H26N2O6 and a molecular weight of 498.5 g/mol. Its structure incorporates an indole moiety , a chromenyl group , and a benzamide linkage , which contribute to its biological properties. The presence of methoxy groups enhances its solubility and may improve its bioavailability in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, including:

Cell Line Type of Cancer IC50 (µM)
T47DBreast Cancer12.5
HeLaCervical Cancer15.0

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to G0/G1 phase arrest.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, promoting cell death through mitochondrial dysfunction.
  • Antioxidant Activity : The methoxy groups present in the structure may confer antioxidant properties that protect normal cells from oxidative damage while selectively targeting cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in T47D cells, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Cervical Cancer Model : In HeLa cells, the compound not only inhibited proliferation but also enhanced sensitivity to conventional chemotherapeutic agents, suggesting potential for use in combination therapies .

Research Findings

Research has shown that the structural diversity of this compound allows for synergistic effects not seen with simpler analogs. This unique combination may enhance its biological activities compared to other compounds with similar structures:

Compound Notable Activities
5-MethoxyindoleAnticancer properties
Chromenone DerivativesAntioxidant activity
Benzamide DerivativesAnti-inflammatory effects

The findings suggest that this compound could serve as a lead molecule for further development into therapeutic agents targeting various cancers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide, and how is the reaction progress monitored?

  • Methodology : The synthesis involves multi-step reactions, including coupling of indole and chromen moieties via amide linkages. Key steps include:

  • Functionalization of the indole core (6-methoxy substitution) using methoxylation and alkylation .
  • Chromen-4-one synthesis via cyclization of substituted phenols, followed by oxidation .
  • Final coupling using carbodiimide-based reagents (e.g., DCC) to form the benzamide bridge .
    • Monitoring : Reaction progress is tracked via TLC and HPLC, with final purification using reverse-phase chromatography. Structural confirmation employs 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound validated, and what spectroscopic data are critical?

  • Key Data :

  • 1H^{1}\text{H}-NMR : Signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 2.5–3.0 ppm (ethyl linker) .
  • 13C^{13}\text{C}-NMR : Peaks for carbonyl (C=O, ~170 ppm) and chromen-4-one (C-O, ~160 ppm) .
  • HRMS : Exact mass matching the molecular formula (e.g., calculated [M+H]+^+ = 505.18) .
    • Validation : Cross-referencing spectral data with computational models (DFT) ensures accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives with similar indole-chromen scaffolds show:

  • Anticancer activity via Bcl-2/Mcl-1 inhibition (IC50_{50} = 1.2–5.6 µM in leukemia cells) .
  • Antibacterial potential against Gram-positive strains (MIC = 8–32 µg/mL) .
    • Assays : Initial screening uses MTT for cytotoxicity and broth microdilution for antimicrobial activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysis : Employ Pd/C or Ni catalysts for selective hydrogenation of nitro groups in intermediates .
  • Workflow : Implement flow chemistry for chromen-4-one synthesis to reduce side reactions .
    • Purity Control : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) during characterization?

  • Troubleshooting Approaches :

  • Dynamic Effects : Assess tautomerism in the chromen-4-one ring using variable-temperature NMR .
  • Crystallography : Single-crystal X-ray diffraction clarifies ambiguous assignments (e.g., methoxy vs. methyl group positioning) .
  • Isotopic Labeling : Use 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled precursors to trace signal origins .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Design Principles :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzamide ring to improve binding affinity .
  • Scaffold Hybridization : Replace the ethyl linker with a propyl group to evaluate steric effects on cytotoxicity .
    • Assay Integration : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict interactions with Bcl-2/Mcl-1 .

Methodological Notes

  • Contradictions in Data : highlights discrepancies in chromen-4-one ring conformations; computational modeling (e.g., Gaussian 09) is advised to reconcile experimental and theoretical results .
  • Biological Replication : emphasizes repeating cytotoxicity assays with ≥3 biological replicates to account for cell-line variability .

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